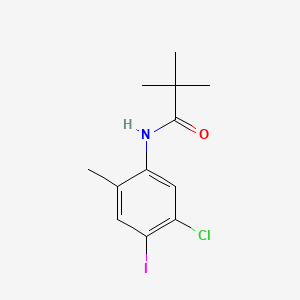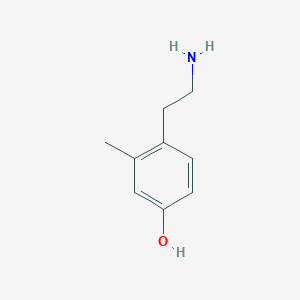
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate typically involves the esterification of 5-hydroxy-3,3-dimethylpentanol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as acidic resins can also enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-((5-oxo-3,3-dimethylpentyl)oxy)acetate.
Reduction: Formation of 2-((5-hydroxy-3,3-dimethylpentyl)oxy)ethanol.
Substitution: Formation of various substituted acetates depending on the nucleophile used.
科学研究应用
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis in biological systems, releasing the active hydroxy compound, which can then interact with specific pathways.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Isopropyl acetate: Known for its use in perfumes and as a solvent.
Uniqueness
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate is unique due to the presence of both a hydroxy group and a dimethylpentyl group
属性
分子式 |
C11H22O4 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
ethyl 2-(5-hydroxy-3,3-dimethylpentoxy)acetate |
InChI |
InChI=1S/C11H22O4/c1-4-15-10(13)9-14-8-6-11(2,3)5-7-12/h12H,4-9H2,1-3H3 |
InChI 键 |
HKJDFZFDZWVYJA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COCCC(C)(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-2-chloro-5-fluoro-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B13896960.png)

![1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid](/img/structure/B13896971.png)

![4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene](/img/structure/B13896988.png)



![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane](/img/structure/B13897021.png)
![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one](/img/structure/B13897040.png)
![Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B13897042.png)

